3-chloro-N-(2-methylbutan-2-yl)benzamide
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Overview
Description
3-chloro-N-(2-methylbutan-2-yl)benzamide is a chemical compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3-chlorobenzoic acid with 2-methylbutan-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-chloro-N-(2-methylbutan-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide: This compound has a similar structure but with an amino group instead of a chloro group.
3-chloro-4-hydroxy-N-(2-methylbutan-2-yl)benzamide: This derivative has a hydroxyl group in place of the amino group.
Uniqueness
3-chloro-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-chloro-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H16ClNO/c1-4-12(2,3)14-11(15)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3,(H,14,15) |
InChI Key |
CKWHNUONLJGDFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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